Cas no 2034505-09-2 (N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-2-carboxamide)

N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide
- N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-2-carboxamide
-
- Inchi: 1S/C12H10N4O4/c1-7-5-8(15-19-7)11-14-10(20-16-11)6-13-12(17)9-3-2-4-18-9/h2-5H,6H2,1H3,(H,13,17)
- InChI Key: RQKGNKGECBKNER-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(NCC1ON=C(C2C=C(C)ON=2)N=1)=O
N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-6343-5μmol |
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide |
2034505-09-2 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-6343-2mg |
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide |
2034505-09-2 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6524-6343-3mg |
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide |
2034505-09-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-6343-15mg |
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide |
2034505-09-2 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6524-6343-2μmol |
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide |
2034505-09-2 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6524-6343-1mg |
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide |
2034505-09-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6524-6343-10mg |
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide |
2034505-09-2 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-6343-30mg |
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide |
2034505-09-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6524-6343-20μmol |
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide |
2034505-09-2 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-6343-5mg |
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide |
2034505-09-2 | 5mg |
$69.0 | 2023-09-08 |
N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-2-carboxamide Related Literature
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
Additional information on N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-2-carboxamide
Recent Advances in the Study of N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-2-carboxamide (CAS: 2034505-09-2)
In recent years, the compound N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-2-carboxamide (CAS: 2034505-09-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique oxadiazole and oxazole moieties, has shown promising potential in various therapeutic applications, particularly in the development of novel anti-inflammatory and anticancer agents. The growing body of research surrounding this molecule underscores its importance as a scaffold for drug discovery and its role in modulating key biological pathways.
A recent study published in the *Journal of Medicinal Chemistry* explored the synthesis and biological evaluation of this compound, highlighting its efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2). The researchers employed a combination of computational modeling and in vitro assays to demonstrate that N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-2-carboxamide exhibits a high affinity for COX-2, with minimal off-target effects on COX-1. This selectivity is particularly advantageous for reducing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). The study also reported significant anti-inflammatory activity in murine models, further validating its therapeutic potential.
Another groundbreaking investigation, featured in *Bioorganic & Medicinal Chemistry Letters*, focused on the anticancer properties of this compound. The research team synthesized a series of derivatives and evaluated their cytotoxicity against a panel of cancer cell lines, including breast, lung, and colon carcinomas. Results indicated that N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-2-carboxamide induces apoptosis via the intrinsic mitochondrial pathway, with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound disrupts the interaction between Bcl-2 and Bax, leading to cytochrome c release and subsequent caspase activation. These findings position the molecule as a promising candidate for further development in oncology.
In addition to its pharmacological applications, recent advancements in the synthetic methodology for N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-2-carboxamide have been reported. A study in *Tetrahedron Letters* described a novel one-pot synthesis route that significantly improves yield and reduces reaction time compared to traditional multi-step procedures. This innovation not only enhances the scalability of production but also facilitates the exploration of structural analogs for structure-activity relationship (SAR) studies.
Despite these promising developments, challenges remain in the clinical translation of N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-2-carboxamide. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, necessitating further optimization of its formulation. Additionally, comprehensive toxicology assessments are required to ensure its safety profile meets regulatory standards. Ongoing research aims to address these limitations through prodrug strategies and nanoparticle-based delivery systems.
In conclusion, N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-2-carboxamide (CAS: 2034505-09-2) represents a versatile and potent scaffold with broad therapeutic implications. Its dual role as an anti-inflammatory and anticancer agent, coupled with recent synthetic advancements, underscores its value in drug discovery. Future studies will likely focus on optimizing its pharmacokinetic properties and expanding its applications to other disease areas, solidifying its place in the next generation of pharmaceutical agents.
2034505-09-2 (N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-2-carboxamide) Related Products
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)




